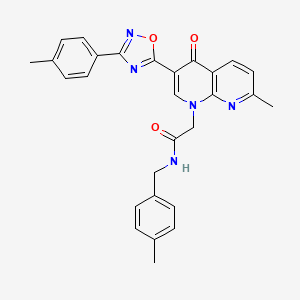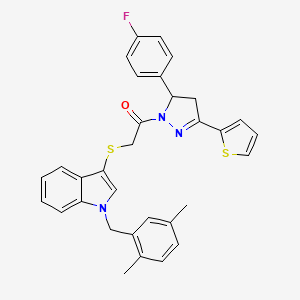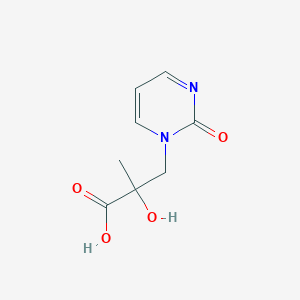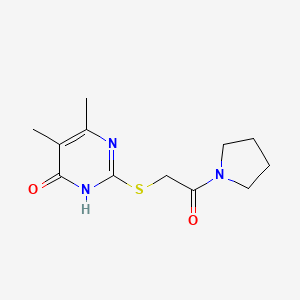![molecular formula C22H19NO4 B2602675 (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034229-63-3](/img/structure/B2602675.png)
(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group is a fused ring system with oxygen atoms, the azetidine is a four-membered nitrogen-containing ring, and the naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It likely has the typical properties of organic compounds with similar functional groups .Scientific Research Applications
Identification and Quantitation in Illegal Products
A study identified various compounds used as adulterants in herbal and drug-like products obtained via the Internet, including some naphthoylindoles, which are similar to the compound . These compounds were identified using various spectroscopy and chromatography methods, highlighting their presence in unregulated drug markets (Nakajima et al., 2011).
In Vitro Metabolism Analysis
Another study focused on the in vitro metabolism of WIN55212-2, a cannabinoid receptor agonist with a structure related to the compound of interest. This study detailed the metabolic profile and proposed metabolic pathways, contributing to understanding the biological interactions of similar compounds (Zhang et al., 2002).
Synthons for Biologically Active Compounds
Research on naphthalene ozonolysis products provided insights into the synthesis of biologically active compounds, including those structurally related to the compound . This study contributed to the development of new synthetic routes for potential pharmaceutical applications (Kukovinets et al., 2006).
Excited State Reactivity Study
A study on the reactivity of excited states of flavin and 5-deazaflavin in electron transfer reactions provided insights relevant to compounds with similar benzene and naphthalene structures. This research helps understand the photochemical properties of related compounds (Traber et al., 1981).
Anticonvulsant Activity of Semicarbazones
Research into novel semicarbazones based on 1,3,4-oxadiazoles, which include naphthalene structures, aimed to establish a pharmacophoric model for anticonvulsant activity. This research is crucial for developing new anticonvulsant drugs (Rajak et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to show potent activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: This compound likely interacts with enzymes, proteins, and other biomolecules due to its unique structureIts presence in various natural products suggests potential roles in cellular processes, such as antitumor, antimicrobial, and COX-2 inhibition
Cellular Effects
Impact on Cell Function:Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-22(19-7-3-5-16-4-1-2-6-18(16)19)23-11-15(12-23)13-25-17-8-9-20-21(10-17)27-14-26-20/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQMFUZJFRVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)COC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)


![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)




![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)

![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)


